molecular formula C6H9NO B13014633 2-Azabicyclo[2.2.1]heptan-6-one

2-Azabicyclo[2.2.1]heptan-6-one

Cat. No.: B13014633
M. Wt: 111.14 g/mol
InChI Key: ROZGWGHLSLNCCS-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Azabicyclo[2.2.1]heptan-6-one involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound often involve the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds. These methods are designed to produce the compound in high yields and with high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-6-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-6-one involves its interaction with various molecular targets and pathways. The nitrogen atom in the bicyclic structure plays a crucial role in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals .

Comparison with Similar Compounds

2-Azabicyclo[2.2.1]heptan-6-one can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-2-4-1-5(6)7-3-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZGWGHLSLNCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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